1-(Methylpropyl)benzimidazole-2-thiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

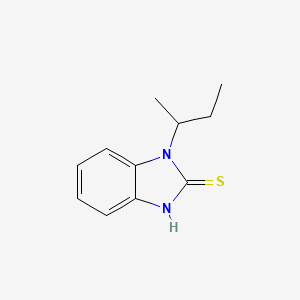

“1-(Methylpropyl)benzimidazole-2-thiol” is a heterocyclic compound with the empirical formula C8H8N2S . It has a molecular weight of 164.23 . It is part of the benzimidazole family, which is a key heterocycle in therapeutic chemistry .

Synthesis Analysis

Benzimidazole derivatives can be synthesized through various methods. For instance, one method involves the reaction of benzene-1,2-diamine with carbon disulfide and potassium hydroxide in the presence of ethyl alcohol and water . Another method involves the reaction of benzene-1,2-diamine with thiophosgene .

Molecular Structure Analysis

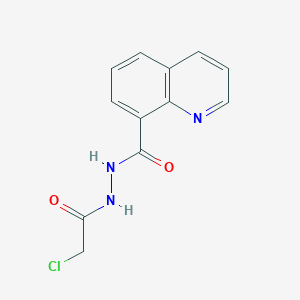

The molecular structure of “1-(Methylpropyl)benzimidazole-2-thiol” consists of a benzimidazole ring fused with a thiol group . The benzimidazole ring contains two nitrogen atoms at adjacent positions .

Chemical Reactions Analysis

Benzimidazole derivatives, including “1-(Methylpropyl)benzimidazole-2-thiol”, have been reported to exhibit various chemical reactions. For instance, they can undergo addition reactions . They can also react with various free radicals .

Physical And Chemical Properties Analysis

“1-(Methylpropyl)benzimidazole-2-thiol” has a melting point of 193-197 °C . It is also reported to be a good corrosion inhibitor for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

作用机制

Target of Action

The primary target of 1-(Methylpropyl)benzimidazole-2-thiol is thioredoxin-1 (Trx-1) . Trx-1 is a small redox protein that plays a crucial role in reducing disulfides and maintaining the cellular redox environment . Additionally, benzimidazole derivatives are known to act as corrosion inhibitors for various metals .

Mode of Action

1-(Methylpropyl)benzimidazole-2-thiol acts as a reversible inhibitor of the Trx-1 system . It may also cause a slow irreversible thioalkylation of Trx-1 . In the context of corrosion inhibition, benzimidazole derivatives act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Biochemical Pathways

The compound’s interaction with Trx-1 affects the disulfide reduction of certain proteins . For instance, it inhibits the Trx1-dependent disulfide reduction of gp120, a glycoprotein involved in the entry of HIV-1 into host cells . The compound also inhibits microtubule polymerization and the formation of acetylated microtubules, activities shown to be required for HIV-1 life cycle propagation .

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent properties, such as increased stability, bioavailability, and significant biological activity .

Result of Action

The inhibition of Trx-1 by 1-(Methylpropyl)benzimidazole-2-thiol can impede HIV-1 infection in certain cells . In the presence of this compound, no virus was detected inside the cells . As a corrosion inhibitor, it decreases the rate of attack by the environment on metals .

Action Environment

The action of 1-(Methylpropyl)benzimidazole-2-thiol can be influenced by environmental factors. For instance, benzimidazoles are effective corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions .

安全和危害

属性

IUPAC Name |

3-butan-2-yl-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-3-8(2)13-10-7-5-4-6-9(10)12-11(13)14/h4-8H,3H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMGTBLINHVYGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C2=CC=CC=C2NC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-2-[5-(2-methoxycarbonylphenyl)furan-2-yl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B2907056.png)

![(Z)-6-(5-((2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2907060.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2907061.png)

![N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2907064.png)

![N-[6-(cyclohexylsulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-2-methylpropanamide](/img/structure/B2907066.png)

![Tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate](/img/structure/B2907067.png)

![2-Chloro-1-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2907068.png)

![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2907069.png)

![N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide](/img/structure/B2907073.png)

![Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2907074.png)